

PIM447 vs. AZD1208 in Acute Myeloid Leukemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

(1S,3R,5R)-PIM447

dihydrochloride

Cat. No.:

B15612637

Get Quote

In the landscape of targeted therapies for acute myeloid leukemia (AML), inhibitors of the PIM kinase family have emerged as a promising avenue of investigation. PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that play a crucial role in cell survival, proliferation, and resistance to apoptosis, making them attractive targets for cancer therapy. This guide provides a detailed comparison of two pan-PIM kinase inhibitors, PIM447 (LGH447) and AZD1208, based on available preclinical data in AML models.

Performance and Efficacy

Both PIM447 and AZD1208 have demonstrated potent anti-leukemic activity in a variety of AML cell lines and in vivo models. Their efficacy is often linked to the inhibition of downstream signaling pathways, primarily the mTORC1 pathway, leading to cell cycle arrest and apoptosis.

In Vitro Activity

The cytotoxic effects of PIM447 and AZD1208 have been evaluated across a panel of AML cell lines, revealing varying degrees of sensitivity.



Inhibitor	Cell Line	IC50/GI50 (μM)	Key Findings
PIM447	HEL 92.1.7	0.66	Highly sensitive, associated with high PIM1 expression.[1]
SKNO-1	0.202	Effective in a refractory myeloid leukemia model with KIT mutation.[2]	
Kasumi-1	1.59		
AZD1208	MOLM-16	~0.02	Sensitive cell line.[3]
EOL-1	<1	Sensitive cell line.[4]	_
KG-1a	<1	Sensitive cell line.[4]	
Kasumi-3	<1	Sensitive cell line.[4]	
MV4-11	<1	Sensitive cell line.[4]	-
OCI-M1	>10	Intrinsically resistant cell line.[5]	_
OCI-M2	>10	Intrinsically resistant cell line.[5]	-

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are measures of drug potency. Lower values indicate higher potency.

In Vivo Efficacy

Preclinical studies using mouse xenograft models of AML have demonstrated the anti-tumor activity of both inhibitors.



Inhibitor	AML Model	Dosing	Key Outcomes
PIM447	HEL 92.1.7 Xenograft	0.5 or 5 mg/kg (oral)	Suppressed tumor growth and extended survival.[1]
Molm-13 Xenograft	2 mg/kg (intraperitoneal)	Diminished AML cells in bone marrow, peripheral blood, and spleen.[6]	
KG-1 Xenograft	30 or 100 mg/kg	Demonstrated in vivo target modulation and single-agent antitumor activity.[7]	_
AZD1208	MOLM-16 Xenograft	Not specified	Inhibited tumor growth with a clear pharmacodynamic-pharmacokinetic relationship.[4][8]
KG-1a Xenograft	Not specified	Inhibited tumor growth.[4][8]	
EOL-1 Xenograft	Not specified	Reduced tumor growth rate, with enhanced effect in combination with BMH-21.[9]	

Mechanism of Action and Signaling Pathways

Both PIM447 and AZD1208 are pan-PIM kinase inhibitors, targeting all three isoforms (PIM1, PIM2, and PIM3). Their primary mechanism of action involves the disruption of key signaling pathways that promote AML cell survival and proliferation.

A central target of PIM kinase inhibition is the mTORC1 signaling pathway. By inhibiting PIM kinases, both drugs lead to a reduction in the phosphorylation of downstream mTORC1





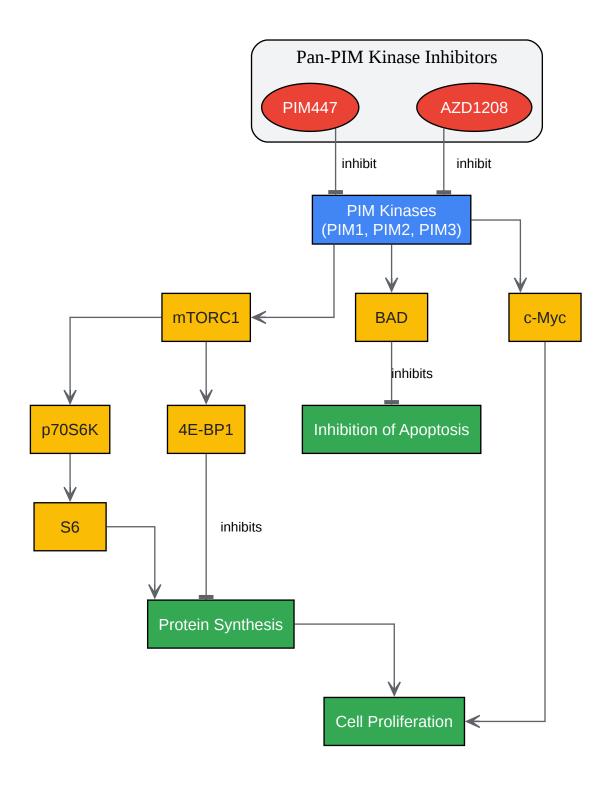


effectors, including p70S6K and 4E-BP1.[1][4][8] This, in turn, suppresses protein synthesis and leads to cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis.[1] [4][8] The increase in the cell cycle inhibitor p27 and cleaved caspase 3 are common downstream effects observed with both inhibitors.[2][4][8]

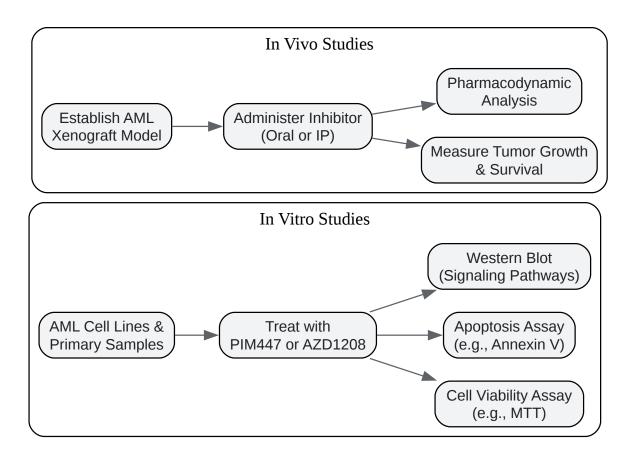
Furthermore, PIM447 has been shown to impact mitochondrial function, leading to decreased mitochondrial membrane potential, reduced mitochondrial mass, and an increase in mitochondrial reactive oxygen species (ROS).[1][2]

Below is a diagram illustrating the central signaling pathway affected by PIM447 and AZD1208 in AML.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. PB1778: PAN-PIM KINASE INHIBITOR PIM447 SHOWS SUPERIOR ANTI-LEUKEMIC EFFECT IN ACUTE ERYTHROID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PB1814: THERAPEUTIC POTENTIAL AND STRATEGIES OF PIM447, A PAN-PIM INHIBITOR, TARGETING REFRACTORY MYELOID LEUKEMIA WITH KIT-DRIVEN T(8/21)
 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]



- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Paper: PIM447, a Pan-PIM Kinase Inhibitor, in Combination with Venetoclax Exerts a Potent Anti-Tumor Activity in the Bone Marrow Niche [ash.confex.com]
- 7. selleckchem.com [selleckchem.com]
- 8. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deep PIM kinase substrate profiling reveals new rational cotherapeutic strategies for acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PIM447 vs. AZD1208 in Acute Myeloid Leukemia: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612637#pim447-versus-azd1208-in-acute-myeloid-leukemia-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com